molecular formula C8H12O2 B1581875 Ethyl 2-methyl-3,4-pentadienoate CAS No. 60523-21-9

Ethyl 2-methyl-3,4-pentadienoate

Cat. No.: B1581875
CAS No.: 60523-21-9
M. Wt: 140.18 g/mol
InChI Key: DDZLNKMWFGDTAX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-3,4-pentadienoate can be synthesized through the esterification of 2-methyl-3,4-pentadienoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyl-3,4-pentadienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

Ethyl 2-methyl-3,4-pentadienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3,4-pentadienoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Ethyl 2-methyl-3,4-pentadienoate can be compared with other similar compounds, such as:

    Ethyl 3,4-pentadienoate: Similar structure but lacks the methyl group at the 2-position.

    Mthis compound: Similar structure but has a methyl ester instead of an ethyl ester.

    2-methyl-3,4-pentadienoic acid: The corresponding acid form of the ester.

Uniqueness: The presence of both the ethyl ester and the methyl group at the 2-position gives this compound unique chemical properties and reactivity compared to its analogs .

Properties

InChI

InChI=1S/C8H12O2/c1-4-6-7(3)8(9)10-5-2/h6-7H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZLNKMWFGDTAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C=C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30866813
Record name 3,4-Pentadienoic acid, 2-methyl-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Density

0.922-0.928
Record name Ethyl 2-methyl-3,4-pentadienoate
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CAS No.

60523-21-9
Record name Ethyl 2-methyl-3,4-pentadienoate
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Record name Ethyl 2-methyl-3,4-pentadienoate
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Record name 3,4-Pentadienoic acid, 2-methyl-, ethyl ester
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Record name 3,4-Pentadienoic acid, 2-methyl-, ethyl ester
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Record name Ethyl 2-methylpenta-3,4-dienoate
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Record name ETHYL 2-METHYL-3,4-PENTADIENOATE
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Record name Ethyl 2-methyl-3,4-pentadienoate
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Synthesis routes and methods I

Procedure details

The autoclave is closed and the reaction mass is heated to 150° C. over a period of 50 minutes. The reaction mass is then maintained at a temperature of between 135°-160° C. and at a pressure of 20 up to 60 psig for a period of 3 hours. At the end of this 3-hour period, the autoclave is opened and the reaction mass is cooled to room temperature. 12.6 g of sodium bicarbonate is then added to the reaction mass in order to neutralize the propionic acid. 30 g of Primol® (see note 1) and 0.1 g of Ionol® (see note 2) are added and the resulting reaction product is fractionally distilled at atmospheric pressure to a pot temperature of 129° C. A mixture of ethanol and ethyl propionate is distilled over. Vacuum is then applied to the distillation column and the resultant product, ethyl-2-methyl-3,4-pentadienoate is distilled at a vapor temperature of 65°-69° C. at a pressure of 24-33 mm Hg as fractions 5-10 of the following fractions:
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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Name
Quantity
0.1 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

FIG. 7 is an illustration of the GLC curve for a mixture of ethyl-2-methyl-4-pentenoate and ethyl-2-methyl-cis-3-pentenoate produced by the hydrogenation of ethyl-2-methyl-3,4-pentadienoate with a Pd/CaCO3 catalyst according to Example XVII.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-methyl-3,4-pentadienoate
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.